molecular formula C14H17N3O5S B2606107 N-(4-methoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide CAS No. 893337-53-6

N-(4-methoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

Cat. No. B2606107
CAS RN: 893337-53-6
M. Wt: 339.37
InChI Key: VMQJGBSIBTZLSO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide, commonly known as MTDP, is a synthetic compound that belongs to the class of sulfonamides. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is an enzyme that is overexpressed in various types of cancer cells. MTDP has been extensively studied for its potential as an anticancer agent, and has shown promising results in preclinical studies.

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have focused on the synthesis and structural elucidation of sulfonamide derivatives, including compounds with methoxyphenyl groups. These efforts aim to develop compounds with improved biological activities by modifying their structure. For instance, the synthesis of new aryl sulfonamide derivatives has been achieved through environmentally benign processes, and their structures were elucidated using spectral data. These compounds exhibited moderate to good yields and demonstrated antibacterial activities against various bacterial strains, highlighting the importance of structural changes in the substituents to alter inhibitory properties significantly (Aziz‐ur‐Rehman et al., 2013).

Biological Screening and Activity

Sulfonamide derivatives have been investigated for their potential in treating various conditions due to their diverse biological activities. For example, the synthesis and biological screening of N-substituted derivatives of sulfonamides have revealed their inhibitory potential against key enzymes. These compounds have been evaluated for their antimicrobial properties and enzyme inhibition capabilities, such as acetyl cholinesterase and lipoxygenase enzymes, showing that certain derivatives exhibit significant inhibitory potential (Rehman et al., 2011).

Carbonic Anhydrase Inhibitory Activities

The inhibitory effects of polymethoxylated-pyrazoline benzene sulfonamides on carbonic anhydrase isoenzymes have also been studied. Despite lower tumor selectivity compared to reference compounds, certain trimethoxy derivatives showed enhanced selectivity based on cytotoxicity assays. These findings suggest the potential of sulfonamide derivatives as lead molecules for further investigation, especially considering their superior carbonic anhydrase inhibitory activity compared to reference compounds (Kucukoglu et al., 2016).

Antimicrobial and DNA Cleavage Activity

Complexes formed with N-sulfonamide ligands have been synthesized and characterized, demonstrating the ability to cleave DNA molecules and inhibit the growth of melanoma cells, showcasing their potential in antimicrobial applications and cancer treatment (Hangan et al., 2016).

properties

IUPAC Name

N-(4-methoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-9-12(13(18)17(3)14(19)16(9)2)23(20,21)15-10-5-7-11(22-4)8-6-10/h5-8,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQJGBSIBTZLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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